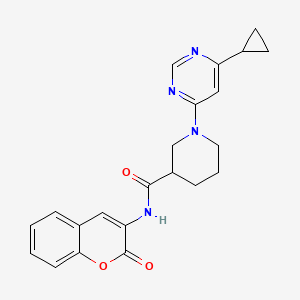

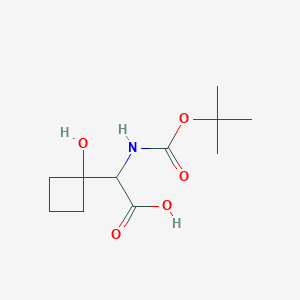

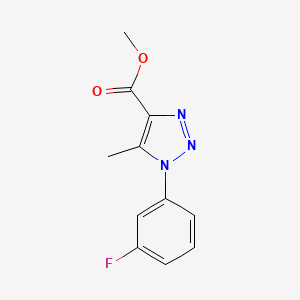

Methyl 2-(3-methylbutylcarbamoylamino)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methyl propanoate has been investigated using Baeyer-Villiger monooxygenases . Several BVMOs were identified that produce the chemically non-preferred product methyl propanoate in addition to the normal product ethyl acetate .Chemical Reactions Analysis

The unimolecular dissociation and isomerization kinetics of methyl propanoate radicals have been theoretically investigated using high-level ab initio methods and the Rice–Ramsperger–Kassel–Marcus (RRKM)/master equation (ME) theory .Applications De Recherche Scientifique

Herbicide Efficacy and Mechanisms :Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a related compound, functions as an effective herbicide, particularly for wild oat control in wheat. Its mechanism involves inhibiting auxin-stimulated elongation in oat and wheat coleoptile segments and differentially affecting root growth in both plants, suggesting a complex mode of action with dual biological forms of the compound acting at different sites within the plant (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).

Precursor for Polymers :Methyl propanoate is a vital precursor for polymethyl methacrylates. Baeyer-Villiger monooxygenases (BVMOs) have been identified for producing methyl propanoate, which is essential for the chemical manufacturing of these polymers (van Beek, Winter, Eastham, & Fraaije, 2014).

Role in Chemical Synthesis and Transformations :Methyl propanoate is involved in various chemical synthesis processes. For example, its conversion to methyl methacrylate (MMA) via catalytic dehydrogenation of methanol shows its importance in producing industrially relevant chemicals (Lorusso, Coetzee, Eastham, & Cole-Hamilton, 2016). Additionally, its derivatization to methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key material in synthesizing potent pharmaceutical agents, highlights its utility in medicinal chemistry (Zhong et al., 1999).

In Fuel and Energy Research :Studies on the chemical kinetics of methyl propanoate, including pyrolysis and combustion, are significant for understanding its role in energy production and biofuel applications. Comparative studies with ethyl propanoate provide insights into its potential as a renewable energy source (Farooq, Davidson, Hanson, & Westbrook, 2014).

Material Science Applications :Methyl propanoate is crucial in the synthesis of organometallic compounds and their applications in material science. For instance, its use in producing highly selective catalysts for chemical reactions emphasizes its importance in advancing materials technology (Clegg et al., 1999).

Propriétés

IUPAC Name |

methyl 2-(3-methylbutylcarbamoylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-7(2)5-6-11-10(14)12-8(3)9(13)15-4/h7-8H,5-6H2,1-4H3,(H2,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPPHKZDBGEHIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)NC(C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-methylbutylcarbamoylamino)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

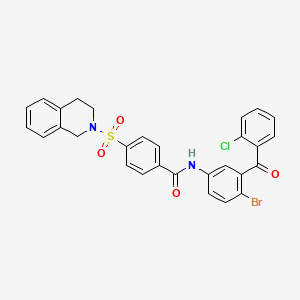

![9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride](/img/structure/B2355663.png)

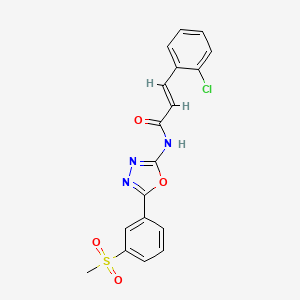

![N-(1,3-benzodioxol-5-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2355668.png)

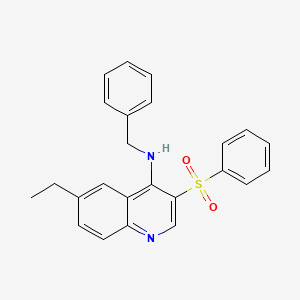

![2,2,2-trifluoroethyl N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate](/img/structure/B2355676.png)